2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate
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Overview
Description
2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 2-NITROBENZENE-1-SULFONATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 2-NITROBENZENE-1-SULFONATE involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 2-NITROBENZENE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitro groups, often using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and specific catalysts (e.g., palladium on carbon). The reaction conditions often involve elevated temperatures and pressures to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 2-NITROBENZENE-1-SULFONATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 2-NITROBENZENE-1-SULFONATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound shares structural similarities and is used in similar applications.
N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide: Another compound with a similar diazinan core, used in biochemical research.
1-[2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indol-3-yl]ethyl]-1,3-dimethylthiourea: This compound also features the diazinan ring and is used in medicinal chemistry.
Uniqueness
What sets 2-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 2-NITROBENZENE-1-SULFONATE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of scientific research and industrial applications .
Properties
Molecular Formula |
C18H13N3O9S |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C18H13N3O9S/c1-29-14-9-10(8-11-16(22)19-18(24)20-17(11)23)6-7-13(14)30-31(27,28)15-5-3-2-4-12(15)21(25)26/h2-9H,1H3,(H2,19,20,22,23,24) |
InChI Key |
JUGNLDZUHDZMFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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